molecular formula C17H16N6O5S B11481779 N-{2-[({3-[(phenylsulfonyl)methyl]-1,2,4-oxadiazol-5-yl}carbonyl)amino]ethyl}pyrazine-2-carboxamide

N-{2-[({3-[(phenylsulfonyl)methyl]-1,2,4-oxadiazol-5-yl}carbonyl)amino]ethyl}pyrazine-2-carboxamide

Cat. No.: B11481779
M. Wt: 416.4 g/mol
InChI Key: POGXFIJCNJRDIL-UHFFFAOYSA-N
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Description

N-{2-[({3-[(phenylsulfonyl)methyl]-1,2,4-oxadiazol-5-yl}carbonyl)amino]ethyl}pyrazine-2-carboxamide is a complex organic compound that belongs to the class of carboxamides This compound is characterized by the presence of a pyrazine ring, an oxadiazole ring, and a phenylsulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-[({3-[(phenylsulfonyl)methyl]-1,2,4-oxadiazol-5-yl}carbonyl)amino]ethyl}pyrazine-2-carboxamide typically involves multiple steps:

    Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Phenylsulfonyl Group: This step involves the sulfonylation of the oxadiazole ring using phenylsulfonyl chloride in the presence of a base such as triethylamine.

    Coupling with Pyrazine-2-carboxamide: The final step involves coupling the intermediate with pyrazine-2-carboxamide using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

N-{2-[({3-[(phenylsulfonyl)methyl]-1,2,4-oxadiazol-5-yl}carbonyl)amino]ethyl}pyrazine-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The phenylsulfonyl group can be oxidized to form sulfone derivatives.

    Reduction: The oxadiazole ring can be reduced under specific conditions to yield different heterocyclic compounds.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Substitution: Nucleophiles like amines or thiols can be used in the presence of bases like sodium hydride (NaH) or potassium carbonate (K2CO3).

Major Products

The major products formed from these reactions include sulfone derivatives, reduced heterocycles, and substituted sulfonyl compounds.

Mechanism of Action

The mechanism of action of N-{2-[({3-[(phenylsulfonyl)methyl]-1,2,4-oxadiazol-5-yl}carbonyl)amino]ethyl}pyrazine-2-carboxamide involves its interaction with specific molecular targets. The compound can form hydrogen bonds with enzymes and proteins, inhibiting their activity . This inhibition is often due to the presence of the carboxamide moiety, which interacts with the active sites of enzymes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-{2-[({3-[(phenylsulfonyl)methyl]-1,2,4-oxadiazol-5-yl}carbonyl)amino]ethyl}pyrazine-2-carboxamide is unique due to the combination of its structural features, including the oxadiazole ring and the phenylsulfonyl group

Properties

Molecular Formula

C17H16N6O5S

Molecular Weight

416.4 g/mol

IUPAC Name

3-(benzenesulfonylmethyl)-N-[2-(pyrazine-2-carbonylamino)ethyl]-1,2,4-oxadiazole-5-carboxamide

InChI

InChI=1S/C17H16N6O5S/c24-15(13-10-18-6-7-19-13)20-8-9-21-16(25)17-22-14(23-28-17)11-29(26,27)12-4-2-1-3-5-12/h1-7,10H,8-9,11H2,(H,20,24)(H,21,25)

InChI Key

POGXFIJCNJRDIL-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)CC2=NOC(=N2)C(=O)NCCNC(=O)C3=NC=CN=C3

Origin of Product

United States

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